molecular formula C18H28INO3 B7852533 N-[(4-hydroxy-2-iodo-5-methoxyphenyl)methyl]-8-methylnonanamide

N-[(4-hydroxy-2-iodo-5-methoxyphenyl)methyl]-8-methylnonanamide

Cat. No.: B7852533
M. Wt: 433.3 g/mol
InChI Key: WPVUDCLXIKWQHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

CAY10448 is synthesized through a multi-step chemical process The key steps involve the iodination of nonivamide, a capsaicin analogThe reaction conditions often involve the use of iodine and a suitable oxidizing agent under controlled temperature and pH conditions .

Industrial Production Methods

While specific industrial production methods for CAY10448 are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, and employing industrial-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

CAY10448 undergoes several types of chemical reactions, including:

    Substitution Reactions: The introduction of the iodine atom is a key substitution reaction.

    Oxidation and Reduction: These reactions may be involved in the preparation of intermediates or in the final steps of synthesis.

Common Reagents and Conditions

    Iodine: Used for the iodination step.

    Oxidizing Agents: Such as hydrogen peroxide or sodium hypochlorite, used to facilitate the iodination.

    Solvents: Common solvents include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol.

Major Products

The major product of these reactions is CAY10448 itself, characterized by its high purity and specific molecular structure, which includes an iodinated aromatic ring and a nonivamide backbone .

Scientific Research Applications

CAY10448 has a wide range of applications in scientific research:

Mechanism of Action

CAY10448 exerts its effects by binding to the TRPV1 receptor, thereby blocking the action of capsaicin and other agonists. This inhibition prevents the receptor from transmitting pain and heat signals, making it a valuable tool in pain research. The molecular targets include the TRPV1 receptor, and the pathways involved are those related to pain and heat sensation .

Comparison with Similar Compounds

Similar Compounds

    Capsaicin: The natural ligand for TRPV1, known for its heat and pain-inducing properties.

    Nonivamide: A synthetic analog of capsaicin, used as a starting material for CAY10448 synthesis.

    AMG517: Another TRPV1 antagonist with similar applications in pain research.

Uniqueness of CAY10448

CAY10448 is unique due to its iodinated structure, which enhances its potency as a TRPV1 antagonist. This makes it more effective in blocking the receptor compared to non-iodinated analogs .

Properties

IUPAC Name

N-[(4-hydroxy-2-iodo-5-methoxyphenyl)methyl]-8-methylnonanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28INO3/c1-13(2)8-6-4-5-7-9-18(22)20-12-14-10-17(23-3)16(21)11-15(14)19/h10-11,13,21H,4-9,12H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPVUDCLXIKWQHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCC(=O)NCC1=CC(=C(C=C1I)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28INO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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